N'-Hydroxytetrahydro-2H-pyran-4-carboximidamide
Description
N'-Hydroxytetrahydro-2H-pyran-4-carboximidamide is a carboximidamide derivative featuring a tetrahydro-2H-pyran (oxane) ring substituted with a hydroxylamine functional group at the N'-position. The tetrahydro-2H-pyran scaffold provides conformational rigidity, while the carboximidamide moiety contributes to hydrogen-bonding interactions, making it a candidate for enzyme inhibition or ligand design.
Properties
IUPAC Name |
N'-hydroxyoxane-4-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-6(8-9)5-1-3-10-4-2-5/h5,9H,1-4H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBJZODENFIFCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1/C(=N\O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-Hydroxytetrahydro-2H-pyran-4-carboximidamide involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
One-step carbonization: This method involves heating the precursor material in the presence of a carbon source at high temperatures to form the desired compound.
Two-step hydrothermal method: This involves an initial hydrothermal treatment followed by further chemical modifications to achieve the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to ensure consistency and efficiency .
Chemical Reactions Analysis
Characterization of Reaction Products
The products of these reactions can be characterized using various analytical techniques:
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NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) is crucial for determining the structure and purity of synthesized compounds.
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Mass Spectrometry : This technique helps in confirming the molecular weight and structure of the synthesized derivatives.
Reaction Mechanisms
Understanding the mechanisms through which these reactions occur is vital for optimizing conditions and improving yields:
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C-H Activation : Recent studies suggest that initial C-H activation plays a significant role in the reactivity of tetrahydropyrans during functionalization processes .
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Zwitterionic Intermediates : The formation of zwitterionic intermediates has been observed in some reactions involving substituted tetrahydropyrans, affecting both reactivity and regioselectivity .
Key Findings from Research Studies
Research has shown that varying the substituents on the pyran ring can significantly affect both the yield and selectivity of reactions:
Scientific Research Applications
Medicinal Chemistry Applications
N'-Hydroxytetrahydro-2H-pyran-4-carboximidamide has been investigated for its role as a pharmacological agent, particularly in the development of drugs targeting neurological disorders. Its structure allows it to interact with various biological targets, making it a candidate for treating conditions such as schizophrenia and Alzheimer's disease through selective modulation of muscarinic receptors.
Neurological Disorders
Research indicates that compounds similar to this compound can act as positive allosteric modulators (PAMs) of the M1 muscarinic receptor, which is implicated in cognitive functions. The activation of this receptor subtype may enhance cognitive performance while minimizing side effects typically associated with non-selective muscarinic agonists .
Pharmacological Insights
The compound's pharmacological profile suggests its utility in modulating enzyme activity, particularly phosphodiesterases (PDEs). Selective inhibition of PDE1B over PDE1C has been reported, which could lead to therapeutic strategies for memory impairment and other cognitive deficits .
Enzyme Inhibition Studies
Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on PDE1B, with IC50 values ranging from 0.001 mM to 0.1 mM. This selectivity is crucial for developing drugs with fewer side effects and improved efficacy .
Chemical Intermediate in Pharmaceutical Manufacturing
As a chemical intermediate, this compound is valuable in synthesizing various pharmaceutical compounds. Its ability to serve as a building block for more complex molecules enhances its significance in drug discovery processes.
Synthesis Pathways
The synthesis of this compound involves several steps, including the reaction of tetrahydro-2H-pyran derivatives with appropriate reagents under controlled conditions. This process can yield diverse derivatives that may possess unique biological activities .
Mechanism of Action
The mechanism of action of N'-Hydroxytetrahydro-2H-pyran-4-carboximidamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Differences :
- Substituents: The presence of a methyl(tetrahydro-2H-pyran-4-ylmethyl)amino group at the 2-position of the benzene ring adds steric bulk and alters solubility profiles.
- Molecular Weight : The molecular weight of this analog (263.34 g/mol) is higher than typical carboximidamide derivatives without aromatic substituents .
Table 1: Comparative Properties
Biological Activity
N'-Hydroxytetrahydro-2H-pyran-4-carboximidamide is a compound that has garnered attention in recent research due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as pyran derivatives. The synthesis typically involves multicomponent reactions, where starting materials such as phenylglyoxal hydrate and 1,3-dimethylbarbituric acid are reacted under specific conditions to yield the target compound . The structure is confirmed using various spectroscopic techniques, including NMR and mass spectrometry.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Antioxidant Activity : Studies indicate that pyran derivatives exhibit significant antioxidant properties, which may contribute to their neuroprotective effects. This activity is crucial in mitigating oxidative stress associated with neurodegenerative diseases .
- Neuroprotective Effects : Research has shown that compounds related to this compound can protect neuronal cells from damage induced by toxic agents. This is particularly relevant in the context of Alzheimer's disease, where such compounds may help in reducing amyloid plaque formation and inflammation .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Certain studies indicate that this compound can inhibit key enzymes involved in inflammation and oxidative stress pathways, thereby providing a protective effect on cells .
- Modulation of Signaling Pathways : The compound may influence multiple signaling pathways related to cell survival and apoptosis, particularly in neuronal cells. For example, it has been shown to affect pathways involving protein kinase A (PKA) and extracellular signal-regulated kinases (ERK), which are crucial for cell growth and differentiation .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neuroprotective Study : A study involving animal models demonstrated that treatment with related pyran derivatives improved cognitive function and reduced markers of neuroinflammation in models of Alzheimer's disease. This suggests a potential for these compounds in therapeutic development for neurodegenerative disorders .
- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
- Oxidative Stress Reduction : Experimental results showed that the compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, further supporting its role as an antioxidant .
Data Summary
| Biological Activity | Description |
|---|---|
| Antioxidant | Reduces oxidative stress; protects against cellular damage |
| Neuroprotective | Enhances cognitive function; reduces neuroinflammation |
| Antimicrobial | Effective against Gram-positive bacteria |
| Enzyme Inhibition | Modulates key enzymes involved in inflammation |
| Signaling Pathway Modulation | Influences PKA and ERK pathways for cell survival |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
